molecular formula C18H16FN3O2 B6346963 4-(2,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine CAS No. 1354923-59-3

4-(2,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6346963
CAS No.: 1354923-59-3
M. Wt: 325.3 g/mol
InChI Key: JPLRGZMLJFOXPW-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine class This compound is characterized by the presence of two aromatic rings, one of which is substituted with methoxy groups at the 2 and 4 positions, and the other with a fluorine atom at the 3 position The pyrimidine ring is substituted with an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative. For example, 2,4-dimethoxyacetophenone can be reacted with guanidine carbonate in the presence of a base such as sodium ethoxide to form the pyrimidine ring.

  • Substitution Reactions: : The introduction of the fluorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. For instance, 3-fluorobenzonitrile can be reacted with the pyrimidine intermediate in the presence of a strong base like potassium tert-butoxide.

  • Amination: : The final step involves the introduction of the amine group at the 2 position of the pyrimidine ring. This can be accomplished through a Buchwald-Hartwig amination reaction, where the pyrimidine intermediate is reacted with an amine source such as aniline in the presence of a palladium catalyst and a suitable ligand.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly as kinase inhibitors or anti-cancer agents.

    Material Science: It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It can serve as a probe for studying enzyme activity and protein-ligand interactions.

    Industrial Applications: It can be used in the development of new catalysts and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the MAPK/ERK pathway and the PI3K/AKT pathway.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethoxyphenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
  • 4-(2,4-Dimethoxyphenyl)-6-(3-bromophenyl)pyrimidin-2-amine
  • 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(2,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-13-6-7-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLRGZMLJFOXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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